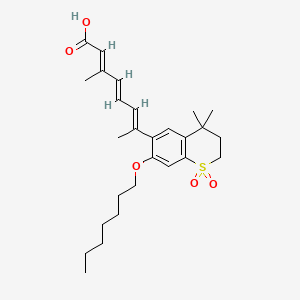
1-Piperideine-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-piperideine-2-carboxylate is a piperidinecarboxylate that is the conjugate base of 1-piperideine-2-carboxylic acid. It has a role as a human metabolite. It is a conjugate base of a 1-piperideine-2-carboxylic acid.
Scientific Research Applications
Metabolic Functions in Bacteria
1-Piperideine-2-carboxylate plays a role in the catabolism of d-lysine and d-proline in bacteria. In Pseudomonas putida, the disruption of a gene involved in this process impairs the bacterium's ability to utilize these amino acids. The enzyme involved catalyzes the reduction of 1-piperideine-2-carboxylate to l-pipecolate, demonstrating its metabolic significance in bacterial pathways (Muramatsu et al., 2005).
Biomarker for Pyridoxine-Dependent Epilepsy
1-Piperideine-2-carboxylate is implicated in pyridoxine-dependent epilepsy due to its involvement in α-aminoadipic semialdehyde dehydrogenase deficiency. This condition leads to an accumulation of α-aminoadipic semialdehyde and its cyclic form, which react with pyridoxal 5'-phosphate, resulting in the condition. Biomarkers such as Δ2-piperideine-6-carboxylate have been identified for prompt diagnosis (Kuhara et al., 2020).
Enzymatic Analysis
Studies on 1-Piperideine-2-carboxylate have also focused on analyzing enzymes involved in its conversion. The identification of enzymes like Δ1-piperideine-2-carboxylate/Δ1-pyrroline-2-carboxylate reductase in bacteria like Pseudomonas putida has provided insights into their biochemical roles and potential applications in understanding metabolic pathways (Revelles et al., 2007).
Structural Studies
Crystallographic studies of enzymes that interact with 1-Piperideine-2-carboxylate have been conducted to understand their structure and function. For example, the crystal structures of Δ1-piperideine-2-carboxylate/Δ1-pyrroline-2-carboxylate reductase provide insights into the conformational changes, substrate recognition, and reaction stereochemistry of these enzymes (Goto et al., 2005).
Synthesis and Chemical Properties
Synthetic methods involving 1-Piperideine-2-carboxylate are explored for creating various chemical compounds. This includes the synthesis of novel structures for potential applications in medicinal chemistry and other fields (Yan et al., 2017).
properties
Molecular Formula |
C6H8NO2- |
|---|---|
Molecular Weight |
126.13 g/mol |
IUPAC Name |
2,3,4,5-tetrahydropyridine-6-carboxylate |
InChI |
InChI=1S/C6H9NO2/c8-6(9)5-3-1-2-4-7-5/h1-4H2,(H,8,9)/p-1 |
InChI Key |
GEJXSVNGWOSZPC-UHFFFAOYSA-M |
SMILES |
C1CCN=C(C1)C(=O)[O-] |
Canonical SMILES |
C1CCN=C(C1)C(=O)[O-] |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(1R,2S,8S)-14-oxa-7-azatetracyclo[6.6.1.01,11.02,7]pentadeca-9,11-dien-13-one](/img/structure/B1234187.png)
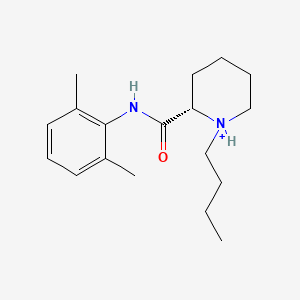
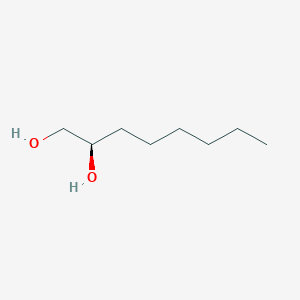

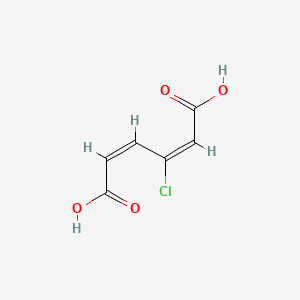
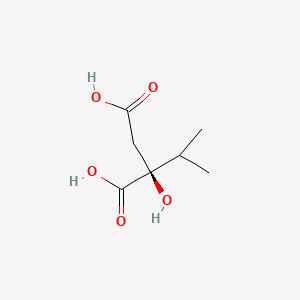
![7-hydroxy-6-methoxy-8-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-2-one](/img/structure/B1234194.png)


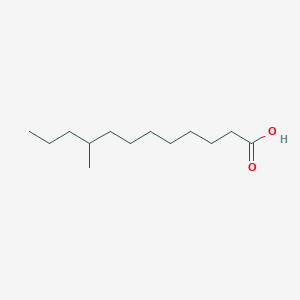
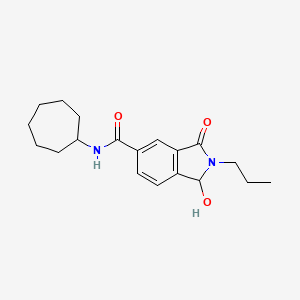

![(3S)-3-[[(2S)-2-[[(2S)-2-[(3-amino-3-oxopropanoyl)amino]-3-(1H-indol-3-yl)propanoyl]-methylamino]hexanoyl]amino]-4-[[(2S)-1-[[(1S)-1-[[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(4-sulfooxyphenyl)propanoyl]amino]pentyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-4-oxobutanoic acid](/img/structure/B1234208.png)
